Ramoplanin

Description

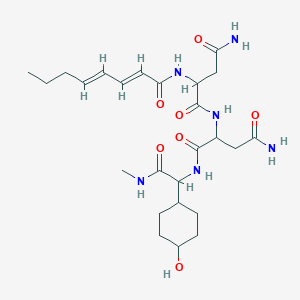

Ramoplanin is a lipodepsipeptide antibiotic produced by Actinoplanes sp. ATCC 33076, first isolated in 1984 . It comprises a 16-amino acid macrocyclic core with an ester bond, two D-mannose moieties at position 11, and an N-terminal fatty acid chain (e.g., (2Z,4E)-7-methylocta-2,4-dienoic acid) . Its U-shaped structure, confirmed by NMR and X-ray crystallography, enables high-affinity binding to Lipid I and Lipid II, key intermediates in bacterial peptidoglycan biosynthesis . By sequestering these precursors, this compound inhibits transglycosylation and induces membrane depolarization, leading to bactericidal activity against Gram-positive pathogens, including vancomycin-resistant Enterococci (VRE), methicillin-resistant Staphylococcus aureus (MRSA), and Clostridioides difficile .

This compound exhibits excellent aqueous solubility (>100 mg/mL) and has completed Phase II trials for C. difficile infection (CDI) and VRE, showing non-inferiority to vancomycin . Recent synthetic efforts have focused on modifying its structure to improve pharmacokinetics while retaining potency .

Properties

IUPAC Name |

N-[4-amino-1-[[1-(4-hydroxycyclohexyl)-2-(methylamino)-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]-2-[[(2E,4E)-octa-2,4-dienoyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N6O7/c1-3-4-5-6-7-8-21(35)29-17(13-19(26)33)23(36)30-18(14-20(27)34)24(37)31-22(25(38)28-2)15-9-11-16(32)12-10-15/h5-8,15-18,22,32H,3-4,9-14H2,1-2H3,(H2,26,33)(H2,27,34)(H,28,38)(H,29,35)(H,30,36)(H,31,37)/b6-5+,8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNHGEDGQOEGCY-BSWSSELBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strain Selection and Fermentation Conditions

Ramoplanin is naturally produced by Actinoplanes sp. ATCC 33076, a Gram-positive bacterium isolated from soil samples. Industrial-scale fermentation employs optimized media containing carbon sources (e.g., glucose, glycerol), nitrogen sources (soybean meal, yeast extract), and trace minerals. Critical parameters include:

-

Temperature : 28–30°C

-

pH : Maintained at 7.0–7.5 using automated titration

-

Aeration : 0.8–1.2 vvm (volume per volume per minute)

Fermentation typically spans 7–10 days, with this compound titers reaching 500 μg/mL in wild-type strains.

Genetic Engineering for Yield Improvement

The this compound biosynthetic gene cluster spans 88.5 kb and includes 33 open reading frames (ORFs) responsible for amino acid activation, fatty acid synthesis, and peptide assembly. Key modifications include:

-

Deletion of ram20 : Inactivation of this glycosyltransferase gene in Actinoplanes sp. ATCC 33076 eliminates this compound A2 aglycone production, redirecting metabolic flux toward novel analogues (e.g., this compound X).

-

Overexpression of NRPS modules : Amplifying nonribosomal peptide synthetase (NRPS) genes (Orfs 12, 13, 14, 17) enhances precursor peptide assembly, increasing yield by 15–20%.

Extraction and Primary Purification

Mycelium Harvesting and Solvent Extraction

Post-fermentation, this compound remains intracellular, necessitating mycelium processing:

-

Flocculation : Adding polyaluminum chloride (0.1–0.3% w/v) to fermentation broth enhances mycelium aggregation, achieving 95% recovery after filtration.

-

Polar solvent extraction : Resuspended mycelium is treated with ethanol:water (7:3 v/v) at pH 3.0–3.5, extracting >90% of this compound into the solvent phase.

Macroporous Resin Chromatography

Crude extracts are adsorbed onto WQ NO.1 macroporous resin, with elution using 30% ethanol. This step removes 80% of pigments and hydrophobic impurities, yielding a semi-purified solution with 60–70% purity.

High-Resolution Purification Techniques

Reversed-Phase HPLC

Final purification employs C18 columns (e.g., ZORBAX Eclipse Plus) with gradient elution (0.4% ammonium formate/acetonitrile). Key parameters:

Polyamide Column Polishing

Diluted this compound solutions are adsorbed onto polyamide columns and eluted with ethanol:water (55:45 v/v), achieving 98.5% purity with a total recovery of 85%.

Synthetic and Semi-Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS)

Recent advances enable synthesis of this compound aglycone analogues via Fmoc/tBu chemistry:

Native Chemical Ligation (NCL)

Thioester-mediated ligation at Leu15/D-Ala16 junctions facilitates segment condensation, followed by desulfurization to yield native backbone structures.

Comparative Efficiency of Synthetic Methods

| Method | Cycle Time | Yield (%) | Purity (%) |

|---|---|---|---|

| SPPS + Macrocyclization | 6–9 days | 70–85 | 92–95 |

| Total Synthesis | 2–3 months | 10–15 | 85–90 |

| Microbial Production | 7–10 days | 80–90 | 95–98 |

Quality Control and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Purity assessment uses C18 columns with isocratic elution (68:32 0.4% ammonium formate/acetonitrile), correlating peak area with this compound concentration (R² = 0.999).

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms molecular weights:

Bioactivity Assays

Minimum inhibitory concentrations (MICs) against Clostridioides difficile:

| Compound | MIC (μg/mL) |

|---|---|

| This compound A2 | 0.25–0.5 |

| This compound X | 1.0–2.0 |

| Vancomycin | 1.0–4.0 |

Chemical Reactions Analysis

Types of Reactions

Ramoplanin can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Treatment of Clostridium difficile Infections (CDI)

Ramoplanin has shown promise in treating CDI, particularly in patients who have previously been treated for this infection. Clinical trials have indicated that this compound may be more effective than vancomycin at reducing cytotoxin production and preventing spore formation in CDI models .

Prophylaxis Against Antibiotic-resistant Infections

Ongoing research is investigating this compound's role in preventing infections caused by antibiotic-resistant organisms. Its ability to suppress VRE colonization has been documented, although results have varied .

Efficacy Against Biofilms

This compound demonstrates significant activity against biofilms formed by MRSA and other resistant strains. Studies indicate that it can reduce viable cell counts in biofilms effectively, suggesting its potential use in treating biofilm-associated infections .

Table 1: Summary of Key Studies on this compound

Pharmacokinetics and Safety

This compound is poorly absorbed when administered orally, which limits systemic exposure but enhances localized effects in the gastrointestinal tract. Clinical trials have reported minimal adverse effects and no significant drug-drug interactions, making it a candidate for outpatient treatment regimens .

Mechanism of Action

The mechanism by which Ramoplanin exerts its effects involves interactions with specific molecular targets. These may include:

Enzyme inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

Gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ramoplanin belongs to a class of antibiotics targeting Lipid II. Below is a comparative analysis with structurally or mechanistically related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Comparisons

Mechanism vs. Glycopeptides (Vancomycin/Teicoplanin):

- This compound targets the pyrophosphate and disaccharide of Lipid I/II, avoiding cross-resistance with vancomycin, which binds D-Ala-D-Ala .

- Effective against vancomycin-resistant strains (e.g., VRE, C. difficile) due to distinct binding sites .

Structural Analogues (Enduracidin/Janiesmycin): Enduracidin shares a 17-amino acid core with this compound but lacks D-mannoses and has a shorter lipid chain, reducing aqueous solubility . Janiesmycin (structure uncharacterized) shares functional similarity, suggesting conserved Lipid II targeting .

Lantibiotics (Mersacidin/Actagardine):

- Mersacidin and actagardine adopt a similar β-hairpin fold to this compound but bind the MurNAc-GlcNAc-pyrophosphate moiety of Lipid II .

- Unlike this compound, lantibiotics are ribosomally synthesized and post-translationally modified .

Semisynthetic Derivatives: Replacement of this compound’s lipid chain with 2-methylphenylacetic acid (compound 48) improved tolerability while maintaining potency (MIC: ≤1 µg/mL for MRSA) . Deschlorothis compound aglycone (without D-mannoses or chlorination) retains antimicrobial activity, indicating these groups are non-essential for target binding .

Table 2: SAR Highlights of this compound Analogues

Clinical and Developmental Insights

- Efficacy in CDI: this compound suppresses C. difficile spores more effectively than vancomycin, reducing relapse risk .

- Synthetic Advances: Solid-phase peptide synthesis (SPPS) enables rapid production of analogues, such as [Dap2]-ramoplanin, with 3–9% yields and retained activity against MRSA (MIC: 0.5–2 µg/mL) .

- Resistance Potential: No significant resistance reported due to its unique Lipid II targeting and bactericidal mechanism .

Q & A

Q. What is the molecular mechanism by which ramoplanin inhibits bacterial cell wall synthesis?

this compound targets lipid-bound peptidoglycan precursors (Lipid I and II) by binding to their pyrophosphate moiety and MurNAc sugar, preventing transglycosylation and transpeptidation. This interaction disrupts cell wall assembly in Gram-positive bacteria. Methodologically, surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to quantify binding affinity (e.g., Kd values ~1–10 µM) .

Q. What structural features of this compound are critical for its antimicrobial activity?

this compound’s lipoglycodepsipeptide structure includes a fatty acid chain for membrane anchoring, a cyclic peptide core for pyrophosphate recognition, and mannose residues for solubility. Mutagenesis studies (e.g., truncating the lipid tail) show reduced activity, confirming its role in membrane insertion. Structural analysis via NMR and X-ray crystallography is essential .

Q. How does this compound’s spectrum of activity compare to other glycopeptide antibiotics?

Unlike vancomycin, this compound does not require intracellular entry and is effective against vancomycin-resistant strains. Comparative MIC assays against Enterococcus spp. and Staphylococcus aureus demonstrate its potency (MIC90 ≤ 2 µg/mL). Use standardized CLSI broth microdilution protocols for reproducibility .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound’s binding affinity data across studies?

Discrepancies in Kd values arise from variations in lipid model systems (e.g., synthetic vs. bacterial-extracted Lipid II). To reconcile

Q. How can in silico methods elucidate the role of transporters in this compound biosynthesis?

Bioinformatic analysis of the this compound biosynthetic gene cluster (BGC) identifies ATP-binding cassette (ABC) transporters (e.g., ram25) for export. Tools like antiSMASH and BLASTp compare domain architectures across BGCs. Phylogenetic clustering reveals evolutionary conservation in related lipodepsipeptides .

Q. What methodologies optimize this compound’s stability in physiological conditions for in vivo studies?

- Formulation: Encapsulate in liposomes or nanoparticles to reduce aggregation.

- Analytical assays: Use HPLC-MS to monitor degradation products under varying pH/temperature.

- Animal models: Murine infection models with pharmacokinetic sampling (plasma/tissue concentrations) .

Data Contradiction and Validation

Q. Why do some studies report this compound-induced fibril formation while others do not?

Fibril formation depends on ligand-to-protein ratios and solvent polarity. At sub-stoichiometric ratios (e.g., 1:1 this compound:Lipid II), fibrils precipitate, skewing binding measurements. Use dynamic light scattering (DLS) or cryo-EM to characterize aggregation states .

Q. How to address discrepancies in genomic annotations of this compound BGCs?

- Re-annotate BGCs using updated databases (MIBiG 3.0).

- Validate gene functions via heterologous expression in Streptomyces hosts.

- Cross-reference with transcriptomic data (RNA-seq) to confirm expression under production conditions .

Methodological Best Practices

Q. What criteria ensure reproducibility in this compound bioactivity assays?

- Standardize bacterial strains: Use ATCC reference strains.

- Control for solvent effects: Limit DMSO to ≤1% in broth microdilution.

- Report raw data: Include growth curves and MIC heatmaps (see example table below) .

| Strain | MIC (µg/mL) | Solvent Control | Reference |

|---|---|---|---|

| S. aureus ATCC 29213 | 1.0 | ≤1% DMSO | |

| E. faecalis VRE | 2.0 | ≤1% DMSO |

Q. How to design a robust resistance evolution study for this compound?

- Serial passage: Expose bacteria to sub-inhibitory this compound concentrations for 30+ generations.

- Genomic analysis: Perform whole-genome sequencing to identify mutations (e.g., mprF for lipid modification).

- Phenotypic validation: Compare MIC shifts and membrane permeability changes via SYTOX Green uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.